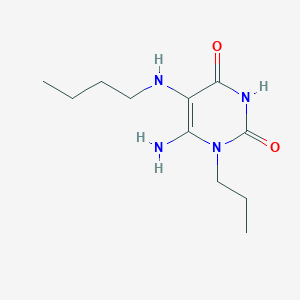

6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

The compound is part of the pyrimidine family, which is known for its diverse range of biological activities and applications in pharmaceutical chemistry. While specific literature on this exact compound is scarce, research on similar pyrimidine derivatives provides insights into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves one-pot condensation reactions. For instance, one-pot syntheses with 2-substituted 6-aminopyrimidin-4(3H)-ones have been reported, showcasing the versatility of pyrimidine cores in generating new compounds through reactions with aromatic aldehydes and other reagents under catalyst-free conditions (Harutyunyan et al., 2019).

Molecular Structure Analysis

The crystal and molecular structures of pyrimidine derivatives have been explored through techniques like X-ray crystallography. Studies have determined the hydrogen-bonded dimer structures of specific pyrimidine compounds, providing insights into their molecular configurations and interaction potentials (Kirfel et al., 1997).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques : The compound is synthesized through a complex process involving regioselective alkylation, nitrosation, and condensation reactions. Notably, the synthesis of similar compounds has been achieved using various techniques like Vilsmeier reaction and grinding technique in solvent-free conditions for pyrido[2,3-d]pyrimidinone derivatives (Girreser et al., 2004); (Abdelrazek et al., 2019).

- Crystal Structure Analysis : Investigations into the crystal structure of related compounds have been conducted, revealing insights into the molecular arrangement and potential disorder in certain moieties (Kirfel et al., 1997).

Chemical Transformations

- Derivative Synthesis : Research has focused on the creation of various derivatives of pyrimidine-diones, which have potential pharmacological relevance. For instance, the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones and their potential application in pharmacology has been explored (Mukiza et al., 2015); (Halladay & Cowden, 1990).

- Chemical Reactions in Aqueous Media : The synthesis of pyrimidine derivatives in aqueous media demonstrates the versatility of this compound in different chemical environments (Shi et al., 2010).

Pharmacological Potential

- Antimalarial Activity : Research on pyrimidine derivatives has shown their potential as antimalarial agents, indicating the broad scope of pharmacological applications for these compounds (Halladay & Cowden, 1990).

- Optical and Drug Discovery Applications : A study focused on pyrimidine-based bis-uracil derivatives highlighted their potential in optical, nonlinear optical, and drug discovery applications (Mohan et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or blocking enzymatic pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione are currently unknown . These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of 6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione’s action are currently unknown

Propiedades

IUPAC Name |

6-amino-5-(butylamino)-1-propylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-3-5-6-13-8-9(12)15(7-4-2)11(17)14-10(8)16/h13H,3-7,12H2,1-2H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFSRNQYQZSBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N(C(=O)NC1=O)CCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368491 | |

| Record name | 6-Amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

99991-93-2 | |

| Record name | 6-Amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[2-[[4-(4-bromophenyl)-2-thiazolyl]amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester](/img/structure/B1223958.png)

![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1223964.png)

![2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid](/img/structure/B1223971.png)

![1-(N-[2-(benzotriazol-1-yl)acetyl]-4-methoxyanilino)-N-cyclopentylcyclohexane-1-carboxamide](/img/structure/B1223975.png)

![N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine](/img/structure/B1223976.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide](/img/structure/B1223977.png)

![5-[[[4-(4-Fluorophenyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B1223981.png)

![N-[[3-(4-fluorophenyl)-1-phenyl-4-pyrazolyl]methyl]-1-phenylmethanamine](/img/structure/B1223982.png)

![2-Methylsulfonyl-4,6-diphenyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1223984.png)